

Penicillin G Procaine solution preparation for cell culture

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Compound of Interest

Compound Name: Penicillin G Procaine

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Application Notes: Penicillin G Procaine for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G Procaine is a combination of benzylpenicillin (Penicillin G) and the local anesthetic procaine. In cell culture applications, it is utilized as a broad-spectrum antibiotic to prevent bacterial contamination. Penicillin G is a β -lactam antibiotic that is highly effective against most Gram-positive bacteria. The procaine component serves to form a less soluble salt, which allows for the slow release of Penicillin G. While standard Penicillin-Streptomycin solutions are more common, **Penicillin G Procaine** can be used as an alternative. However, careful consideration of its stability and the potential cytotoxicity of the procaine moiety is essential.

The primary mechanism of action for Penicillin G involves the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the final step of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[1]

Physicochemical and Stability Data



Proper preparation and storage are critical for maintaining the efficacy of **Penicillin G Procaine** solutions. The following tables summarize key quantitative data regarding its properties and stability.

Table 1: Physicochemical Properties of Penicillin G Procaine

Property	Value	Reference(s)
Molecular Formula	C16H18N2O4S · C13H20N2O2 · H2O	[2]
Molecular Weight	588.73 g/mol	[2]
Appearance	White to off-white crystalline powder	[2][3]
Solubility in Water	~6.8 mg/mL	[2]
Solubility in DMSO	100 - 200 mg/mL	[4][5]
Solubility in Ethanol	~33 mg/mL	[2]
Potency Conversion	~1009 Units/mg	[4]

Table 2: Recommended Concentrations for Cell Culture Use

Solution Type	Penicillin G Concentration (Units/mL)	Penicillin G Concentration (µg/mL)	Notes	Reference(s)
Concentrated Stock (100x)	10,000	~10,000 (10 mg/mL)	Prepare in sterile water or PBS. Store frozen.	[6]
Working Concentration	50 - 100	50 - 100	Final concentration in cell culture medium.	[7]

Table 3: Stability Profile of Penicillin G in Aqueous Solution



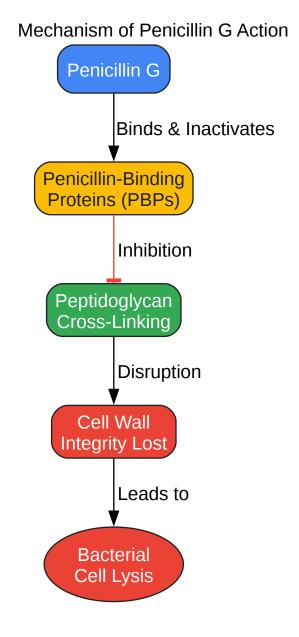
Condition	Stability / Half-life	Notes	Reference(s)
Aqueous Solution at 37°C	Unstable; ~50% degradation in 24 hours.	Degradation is highly temperature-dependent.	[8]
Aqueous Solution at 2-8°C	Stable for up to 5 days.	Refrigeration significantly slows degradation.	[8]
Frozen Stock Solution (-20°C)	Stable for extended periods (months).	Recommended for long-term storage. Avoid repeat freezethaw cycles.	[6][7]
Optimal pH	Most stable around pH 7.0.	Stability decreases in acidic or alkaline conditions.	[9]

Diagrams

Mechanism of Action

The diagram below illustrates the bactericidal mechanism of Penicillin G.





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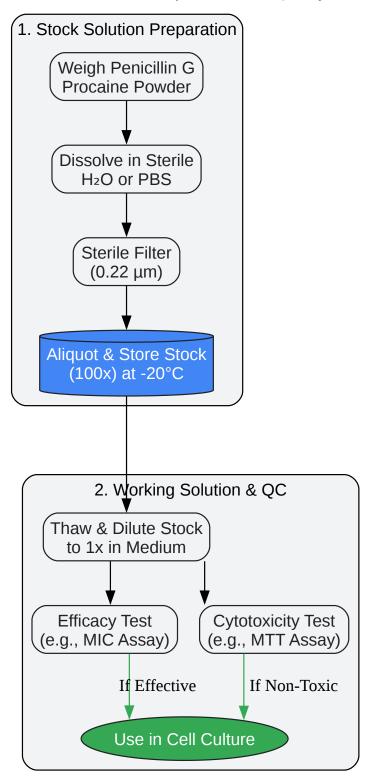
Mechanism of Penicillin G Action on Bacteria.

Experimental Workflow

This workflow outlines the key steps from solution preparation to quality control for use in cell culture.



Workflow for Solution Preparation and Quality Control



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Workflow for **Penicillin G Procaine** Solution Preparation and QC.



Experimental Protocols Protocol 1: Preparation of 100x Concentrated Stock Solution

This protocol describes the preparation of a 10,000 Units/mL Penicillin G stock solution.

Materials:

- Penicillin G Procaine powder
- Sterile, deionized water or phosphate-buffered saline (PBS)
- Sterile 50 mL conical tubes
- 0.22 μm syringe filter
- Sterile syringes
- Sterile, cryogenic storage vials

Procedure:

- Calculation: Based on the potency of your specific lot of Penicillin G Procaine (e.g., ~1009 Units/mg), calculate the mass needed. To make 10 mL of a 10,000 U/mL solution (total 100,000 U): Mass (mg) = Total Units / Potency (U/mg) = 100,000 U / 1009 U/mg ≈ 99.1 mg
- Weighing: Aseptically weigh the calculated amount of Penicillin G Procaine powder in a sterile weighing boat or directly into a sterile 50 mL conical tube.
- Dissolution: Add 10 mL of sterile water or PBS to the conical tube. Vortex gently until the
 powder is completely dissolved. Note that the solubility in water is limited, so ensure the
 target concentration does not exceed ~6.8 mg/mL.[2] If higher concentrations are needed,
 DMSO can be considered, but its compatibility with the specific cell line must be verified.
- Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 μm sterile syringe filter and dispense the solution into a new sterile conical tube. Do not autoclave Penicillin solutions as heat causes rapid degradation.[7]



- Aliquoting and Storage: Dispense the sterile 100x stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile cryogenic vials.
- Storage: Label the vials clearly and store them at -20°C for long-term use.[7]

Protocol 2: Quality Control - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of **Penicillin G Procaine** that inhibits the visible growth of a test bacterium.

Materials:

- Prepared 100x Penicillin G Procaine stock solution
- Bacterial strain (e.g., Staphylococcus epidermidis ATCC 12228)
- Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
- Sterile 96-well microtiter plate
- Spectrophotometer or microplate reader

Procedure:

- Bacterial Inoculum Preparation: Inoculate the test bacterium into TSB and incubate overnight at 37°C. Dilute the overnight culture in fresh TSB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Serial Dilution:
 - Add 100 μL of TSB to wells 2 through 12 of a 96-well plate.
 - Prepare a starting dilution of your Penicillin G Procaine stock in TSB.
 - Add 200 μL of this starting antibiotic solution to well 1.



- \circ Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, then transferring 100 μ L from well 2 to well 3, and so on, until well 10. Discard 100 μ L from well 10.
- Well 11 will serve as a positive control (bacteria, no antibiotic).
- Well 12 will serve as a negative control (broth only).
- Inoculation: Add 10 μL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Analysis: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 3: Assessing Cytotoxicity in Mammalian Cells (MTT Assay)

This protocol provides a general method to assess the effect of the prepared **Penicillin G Procaine** solution on the metabolic activity and viability of a mammalian cell line.

Materials:

- Mammalian cell line of interest (e.g., HeLa, V-79, or the specific line used in your research)
 [10][11]
- Complete cell culture medium
- Prepared 100x Penicillin G Procaine stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or isopropanol with 0.04 N HCl
- Sterile 96-well cell culture plate



Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Treatment: Prepare serial dilutions of the **Penicillin G Procaine** working solution in complete culture medium. Concentrations should bracket the intended final working concentration (e.g., 0.5x, 1x, 2x, 5x, 10x).
- Exposure: Remove the old medium from the cells and add 100 μL of the medium containing the different antibiotic concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
- Incubation: Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 10 μL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A significant decrease in viability at the working concentration indicates cytotoxicity. Studies have shown procaine can have cytotoxic effects, with an ED50 of 0.17% (1700 μg/mL) reported for Chinese hamster lung fibroblasts.[10] It is crucial to ensure the concentration used in your experiments is well below this threshold.

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